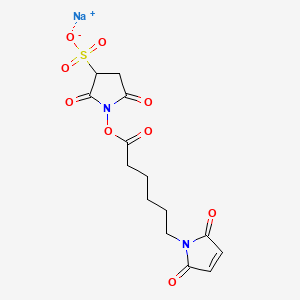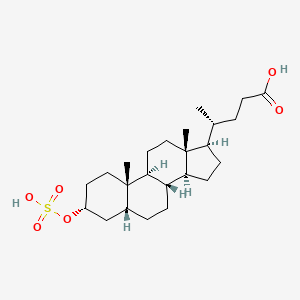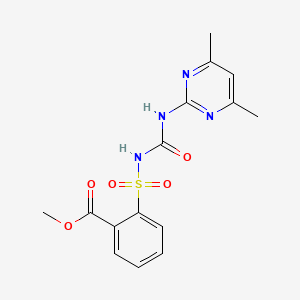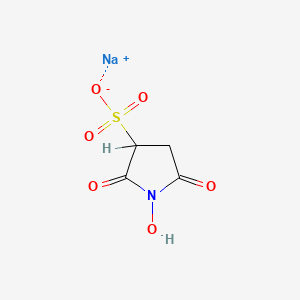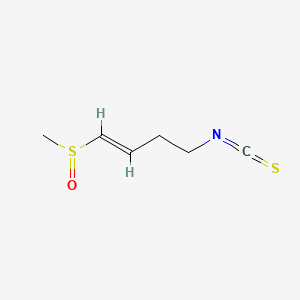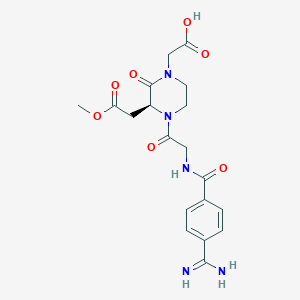
4-(4-Amidinobenzoylglycyl)-3-methoxycarbonyl-2-oxopiperazine-1-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TAK-029 is a potent glycoprotein IIb/IIIa antagonist, developed for its antithrombotic effects. It is designed to inhibit platelet aggregation, which is crucial in the treatment of thrombotic diseases such as acute myocardial infarction, unstable angina, and cerebral thrombosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: TAK-029 is synthesized through the modification of the glycine moiety of a precursor compound. The synthesis involves the creation of 2-[4-[2-(4-amidinobenzoylamino)-2-(substituted)acetyl]-3-(2-methoxy-2-oxoethyl)-2-oxopiperazinyl]acetic acids . The reaction conditions typically include the use of organic solvents and controlled temperatures to ensure the stability and purity of the final product.
Industrial Production Methods: In industrial settings, TAK-029 is produced using a solid-in-oil-in-water emulsion solvent evaporation technique. This method involves the use of copoly(dl-lactic/glycolic)acid microspheres for controlled release . The amorphous form of TAK-029 is preferred for its higher viscosity and better drug entrapment into microspheres, resulting in a well-controlled release profile .
Chemical Reactions Analysis
Types of Reactions: TAK-029 undergoes various chemical reactions, including:
Oxidation: TAK-029 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within TAK-029, altering its activity.
Substitution: TAK-029 can undergo substitution reactions, where specific functional groups are replaced with others to enhance its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various organic reagents depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include modified derivatives of TAK-029 with altered pharmacological properties .
Scientific Research Applications
TAK-029 has a wide range of scientific research applications:
Mechanism of Action
TAK-029 exerts its effects by inhibiting the binding of fibrinogen and von Willebrand factor to glycoprotein IIb/IIIa on the surface of platelets. This inhibition prevents platelet aggregation, which is a critical step in the formation of blood clots . The molecular targets involved include the glycoprotein IIb/IIIa receptors, and the pathways affected are those related to platelet activation and aggregation .
Comparison with Similar Compounds
- Ticlopidine
- Clopidogrel
- Aspirin
- Prostaglandin E1
- Argatroban
Comparison: TAK-029 is unique in its potent inhibition of platelet aggregation without significantly prolonging bleeding time, unlike some of the other antithrombotic agents . It has shown superior efficacy in inhibiting ex vivo platelet adhesion and thrombus formation compared to ticlopidine, clopidogrel, and aspirin . Additionally, TAK-029’s long-lasting antiplatelet effect suggests it is suitable for once-a-day dosing .
Properties
CAS No. |
176655-58-6 |
|---|---|
Molecular Formula |
C19H23N5O7 |
Molecular Weight |
433.4 g/mol |
IUPAC Name |
2-[(3S)-4-[2-[(4-carbamimidoylbenzoyl)amino]acetyl]-3-(2-methoxy-2-oxoethyl)-2-oxopiperazin-1-yl]acetic acid |
InChI |
InChI=1S/C19H23N5O7/c1-31-16(28)8-13-19(30)23(10-15(26)27)6-7-24(13)14(25)9-22-18(29)12-4-2-11(3-5-12)17(20)21/h2-5,13H,6-10H2,1H3,(H3,20,21)(H,22,29)(H,26,27)/t13-/m0/s1 |
InChI Key |
CRFQJHNXTNBRQR-ZDUSSCGKSA-N |
SMILES |
COC(=O)CC1C(=O)N(CCN1C(=O)CNC(=O)C2=CC=C(C=C2)C(=N)N)CC(=O)O |
Isomeric SMILES |
COC(=O)C[C@H]1C(=O)N(CCN1C(=O)CNC(=O)C2=CC=C(C=C2)C(=N)N)CC(=O)O |
Canonical SMILES |
COC(=O)CC1C(=O)N(CCN1C(=O)CNC(=O)C2=CC=C(C=C2)C(=N)N)CC(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TAK 029, TAK029, TAK-029 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


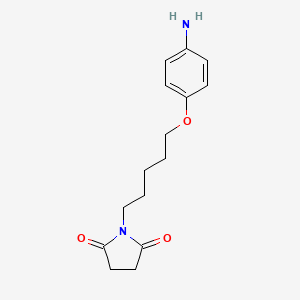
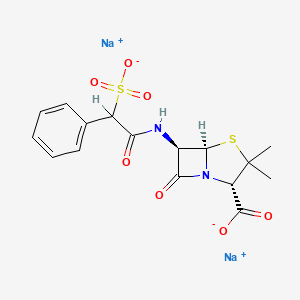
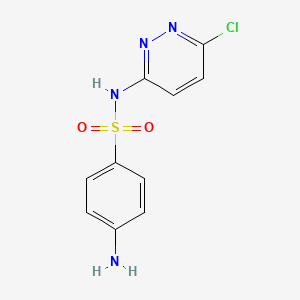
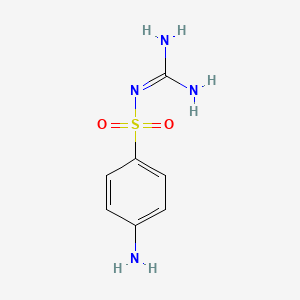
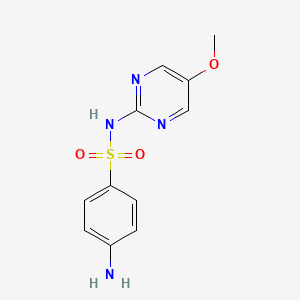
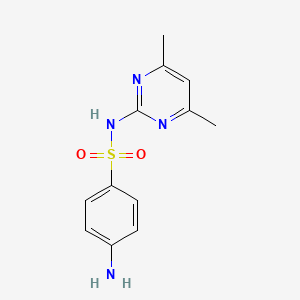

![potassium;(2E)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B1682512.png)
